N,N-Diisobutylethylenediamine
Overview
Description
Synthesis Analysis
The synthesis of related ethylenediamine derivatives often involves straightforward chemical routes from commercially available starting materials. For instance, chiral N-acylethylenediamines, which share a similar backbone to N,N-Diisobutylethylenediamine, are synthesized in a single reaction step, highlighting the accessibility of such compounds through efficient synthetic strategies (Sprout & Seto, 2003).
Molecular Structure Analysis
The molecular structure of N,N-Diisobutylethylenediamine and its derivatives plays a critical role in determining their chemical reactivity and interaction with other molecules. For example, N,N′-Diphenylethylenediamine forms a crystal structure where intermolecular interactions are primarily of N—H⋯π and C—H⋯π character, without any N—H⋯N hydrogen bonding, indicating the significance of molecular arrangement in defining the compound's properties (Lennartson, Kokoli, & Håkansson, 2005).
Chemical Reactions and Properties
Ethylenediamine derivatives undergo various chemical reactions, including lithiation and reactions with bromine, to form novel compounds. These reactions highlight the reactivity of the ethylenediamine backbone and its potential for forming structurally diverse products. For instance, the reaction of a disilylene compound with bromine to form a novel bromosilylene showcases the versatility of ethylenediamine derivatives in synthetic chemistry (Yeong et al., 2010).
Physical Properties Analysis
The physical properties of ethylenediamine derivatives, including N,N-Diisobutylethylenediamine, are crucial for their application in various fields. These properties are influenced by the molecular structure, such as crystallinity and molecular interactions, which can be tailored through synthetic modifications to meet specific requirements.
Chemical Properties Analysis
Ethylenediamine derivatives exhibit a range of chemical properties, including the ability to form chelates with metals and participate in coordination chemistry. These properties are leveraged in applications ranging from catalysis to materials science. The synthesis and characterisation of nickel Schiff base complexes containing the meso-1,2-diphenylethylenediamine moiety, for example, demonstrate the compound's potential in selectively interacting with DNA structures, highlighting the broad utility of ethylenediamine derivatives in chemical research (Davis et al., 2015).
Scientific Research Applications
1. Spent Fuel Reprocessing in Nuclear Chemistry
- Application : N,N-Dialkyl amides, including N,N-Diisobutylethylenediamine, are used as extractants for spent fuel reprocessing. This is vital for the long-term global nuclear power growth and is the major motivation for developing novel separation schemes .
- Method : The reprocessing of U and Th based spent fuels is carried out using N,N-Dialkyl amides as extractants . These amides, including N,N-Diisobutylethylenediamine, are evaluated under advanced fuel cycle scenarios .
- Results : The use of N,N-Dialkyl amides has addressed issues related to the reprocessing of U and Th based spent fuels .
2. Direct Amide Formation in Organic Chemistry
- Application : N,N-Diisobutylethylenediamine is used as a catalyst for direct amide formation between carboxylic acids and amines .
- Method : Three new derivatives of N,N-Diisopropylbenzylamine-2-boronic acid have been prepared by directed metallation-borylation methods . The addition of an electron withdrawing group increases the reactivity of such systems to act as improved direct amide formation catalysts .
- Results : The parent system N,N-Diisopropylbenzylamine-2-boronic acid shows best performance at a 5 mol% loading and under higher dilution conditions .
3. Rydberg State Dynamics in Physical Chemistry
- Application : The non-adiabatic relaxation processes and the fragmentation dynamics of Rydberg-excited N,N,N′,N′-tetramethylmethylenediamine (TMMDA) are investigated .
- Method : The investigation is carried out using femtosecond time-resolved photoelectron imaging and time-resolved mass spectroscopy .
- Results : The excitation at 208 nm populates TMMDA in a charge-localized 3 p state .
4. Reprocessing of U and Th Based Spent Nuclear Fuels
- Application : N,N-Diisobutylethylenediamine is used as an extractant for the reprocessing of U and Th based spent nuclear fuels .
- Method : Batch extraction and counter‐current mixer settler/centrifugal contactor runs were carried out with N,N-Diisobutylethylenediamine .
- Results : The use of N,N-Diisobutylethylenediamine has addressed issues related to the reprocessing of U and Th based spent fuels .
5. Asymmetric Catalysis
- Application : N,N-Diisobutylethylenediamine is used in the applications of N′-monoalkylated or N′-mono (thio)acylated (N-sulfonyl)-1,2-diphenylethylene-1,2-diamine (TsDPEN) derivatives to asymmetric catalysis .
- Method : The coverage features examples of applications of derivatives as ligands in organometallic complexes for use in asymmetric reduction and oxidation reactions .
- Results : The use of TsDPEN derivatives as catalysts in a diverse range of C–C and C–S bond formation reactions is also described in detail .
6. Thermoresponsive Poly (N,N-diethylacrylamide-co-glycidyl methacrylate) Copolymers
- Application : N,N-Diisobutylethylenediamine is used in the synthesis of thermoresponsive poly (N,N-diethylacrylamide-co-glycidyl methacrylate) copolymers .
- Method : The copolymers are obtained by free radical copolymerization with various comonomer contents and monomer/initiator ratios . The copolymer with pendant epoxy groups was found to conjugate efficiently with α-chymotrypsin in a direct, one-step reaction .
- Results : The enzyme–polymer nanoparticle (EPNP) shows reversible thermoresponsive behavior with somewhat higher critical solution temperature than that of the unreacted P (DEAAm- co -GMA) .
7. Hydrogels for Dye Removal
- Application : N,N-Diisobutylethylenediamine is used in the synthesis of hydrogels for dye removal and the removal of hazardous heavy metal ions from water .
- Method : The hydrogels are synthesized using N,N-dimethylacrylamide (DMAA) and are used for the adsorption of dyes and heavy metal ions .
- Results : The DMAA hydrogels show good performance in the removal of dyes and heavy metal ions from water .
properties
IUPAC Name |
N',N'-bis(2-methylpropyl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2/c1-9(2)7-12(6-5-11)8-10(3)4/h9-10H,5-8,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJMAAPZOAUTRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CCN)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505273 | |
Record name | N~1~,N~1~-Bis(2-methylpropyl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diisobutylethylenediamine | |
CAS RN |
14156-98-0 | |
Record name | N~1~,N~1~-Bis(2-methylpropyl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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